molecular formula C11H8N4O B2375507 4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1060943-83-0

4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2375507
CAS No.: 1060943-83-0
M. Wt: 212.212
InChI Key: KPNSNWNDROJELX-UHFFFAOYSA-N
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Description

4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with a 1,2,4-oxadiazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the reaction of pyridine derivatives with appropriate pyrrole and oxadiazole precursors. One common method involves the cyclization of a pyridine derivative with a 1,2,4-oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or chloroform and may require catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce reduced pyrrole or oxadiazole derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of three distinct heterocyclic rings, which confer unique electronic and steric properties

Properties

IUPAC Name

3-pyridin-4-yl-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNSNWNDROJELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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